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An In-depth Technical Guide on the Electronic Configuration and Ground State of the Trivalent
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Introduction

The trivalent erbium ion (Er3*) is a member of the lanthanide series and has garnered
significant scientific and commercial interest due to its unique electronic structure. The partially
filled 4f electron shell, shielded by the outer 5s and 5p electrons, gives rise to a rich system of
sharp, well-defined energy levels. These properties make Er3* a critical component in various
applications, particularly in optical fiber communications, solid-state lasers, and upconversion
phosphors.[1][2] The transition between the first excited state (*l13/2) and the ground state (*l1s/
2) at approximately 1.5 pm is especially vital as it aligns with the low-loss window of silica-
based optical fibers.[2] This guide provides a detailed examination of the electronic
configuration of Er3* and the theoretical determination of its ground state using Hund's rules.

Electronic Configuration of Er3*

The determination of the electronic configuration of an ion begins with the configuration of its
neutral atomic state. Erbium (Er) has an atomic number (Z) of 68, meaning a neutral Er atom
contains 68 electrons.[3]

The ground state electronic configuration of a neutral Erbium atom is: 1s2 2s2 2p® 3s2 3p® 3d1°
452 4p® 4d1° 552 5pb 4f12 6s2[4]
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Or in shorthand notation, using the Xenon (Xe) core: [Xe] 4f12 6s2[5]

To form the trivalent ion, Er3*, the atom loses three of its most energetic electrons. The
electrons in the outermost principal energy level (n=6) are removed first, followed by electrons
from the next highest energy level. Therefore, the two 6s electrons and one 4f electron are
removed.

This results in the electronic configuration for the trivalent erbium ion (Er3+): 1s2 2s2 2p® 3s2 3p°®
3d10 4s2 4p® 4d10 552 5p® 4fit

In shorthand notation, the configuration for Er3* is: [Xe] 4f11[5][6]

Determination of the Ground State Term Symbol

The ground state of the Er3* ion is described by a term symbol, expressed in the format 2S*1L;,
which is derived from the arrangement of the 11 electrons in the 4f subshell. The Russell-
Saunders (L-S) coupling scheme is appropriate for lanthanide ions, as the spin-orbit coupling is
weaker than the spin-spin and orbit-orbit interactions.[5][7] The ground state term symbol is
determined by applying Hund's rules.

Hund's First Rule: Maximizing Spin Multiplicity (S)

Hund's first rule states that the term with the maximum spin multiplicity (2S+1) will have the
lowest energy.[8] This corresponds to the arrangement with the maximum number of unpaired
electrons. The 4f subshell has 7 orbitals (mi = +3, +2, +1, 0, -1, -2, -3). To accommodate 11
electrons, each of the 7 orbitals is first filled with a single electron (spin-up, ms = +1/2). The
remaining four electrons then pair up with electrons in the first four orbitals (spin-down, ms =
-1/2).

e Number of spin-up electrons = 7
e Number of spin-down electrons = 4
e Number of unpaired electrons =7 -4 =3

The total spin quantum number (S) is the sum of the individual spin quantum numbers: S = (7 x
+1/2) + (4 x -1/2) =7/2 - 4/2 = 3/2
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The spin multiplicity is calculated as 2S+1: Multiplicity = 2(3/2) + 1 =4

Hund's Second Rule: Maximizing Orbital Angular
Momentum (L)

For a given multiplicity, the term with the largest total orbital angular momentum quantum
number (L) has the lowest energy.[8] L is calculated by summing the magnetic orbital quantum
numbers (mi) for all electrons.

e Sum of mi for the 7 spin-up electrons: (+3) + (+2) + (+1) + (0) + (-1) + (-2) + (-3) =0
e Sum of mi for the 4 spin-down electrons: (+3) + (+2) + (+1) + (0) =6
e TotalL=0+6=6

The value of L corresponds to a letter code: S (0), P (1), D (2), F (3), G (4), H (5), | (6), K (7)...
For L = 6, the corresponding term letter is I.

Hund's Third Rule: Determining Total Angular
Momentum (J)

For a given term (defined by S and L), the level with the lowest energy is determined by the
total angular momentum quantum number (J).[8] The rule depends on the filling of the subshell:

e For subshells that are less than half-filled, J = |L - S].
o For subshells that are more than half-filled, J =L + S.

The 4f subshell of Eré* contains 11 electrons, which is more than half-filled (a full 4f subshell
holds 14 electrons). Therefore: J=L+ S =6 + 3/2 = 15/2

The Ground State Term Symbol of Er3+

Combining the results from Hund's rules gives the ground state term symbol for the trivalent
erbium ion: 4l1s/2[6]

This ground state is 16-fold degenerate (2J+1 = 2(15/2) + 1 = 16). In a crystal lattice, the
crystal field can lift this degeneracy, splitting the ground state into a series of Stark levels.[2][9]
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Summary of Quantitative Data

The key parameters for the trivalent erbium ion are summarized in the table below.

Parameter Symbol Value Reference
Element Er - [3]
Atomic Number V4 68 [3]
Neutral Er

_ _ [Xe] 4f12 6s2 [4][5]
Configuration

Trivalent Er3*

Xe] 4f1t 5][6
Configuration Xel g8
Total Spin Quantum
P S 3/2 [5]
Number
Spin Multiplicity 2S+1 4 [6]
Total Orbital Angular
L 6 [5]
Momentum
Term Letter - I [6]
Total Angular
J 15/2 [5]
Momentum
Ground State Term
25+ 41s/2 [5][6]

Symbol

Experimental Protocols for Determination of
Electronic Structure

The theoretical electronic structure of Er3* is confirmed and refined through various
spectroscopic technigues. These methods probe the energy differences between the ground
state and the various excited states.

Absorption Spectroscopy
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This is a fundamental technique used to map the excited energy levels of an ion.

Methodology: A light source providing a broad spectrum of wavelengths is passed through a
sample containing Er3* ions (e.g., an Er-doped crystal or glass). As the light passes through,
photons with energies that exactly match the energy difference between the 4l1s/2 ground
state and higher excited states (e.g., #l13/2, 4l11/2, 4Fo/2, etc.) are absorbed.[10] A detector
measures the transmitted light intensity as a function of wavelength. The resulting absorption
spectrum shows sharp dips corresponding to these electronic transitions.

Data Analysis: The position of each absorption band reveals the energy of the corresponding
excited state relative to the ground state. The absorption cross-section (ga) can be calculated
from the absorbance using the Beer-Lambert law, providing quantitative information about
the probability of a given transition.[10]

Photoluminescence (Emission) Spectroscopy

This technique characterizes the radiative transitions from excited states back down to lower

energy levels.

Methodology: The Er3*-containing sample is excited using a monochromatic light source,
typically a laser, with a wavelength corresponding to a strong absorption band (e.g., 980 nm
to excite the #l11/2 level). After excitation, the electrons relax non-radiatively to intermediate
metastable states, most notably the 4113/ level. From this level, they decay radiatively to the
4l1s/2 ground state, emitting photons.[1][10] This emitted light is collected and analyzed by a
spectrometer to produce an emission spectrum.

Data Analysis: The emission spectrum reveals the energy of the radiative transitions. For
Er3+, the most prominent emission is centered around 1.54 um, corresponding to the #l13/2 -
4l1s/2 transition.[1] The shape and peak position of the emission band are sensitive to the
host material. The emission cross-section (oe) can be calculated from the absorption
spectrum using the McCumber theory, which is crucial for predicting the potential optical gain
of the material.[1]

Visualization of Ground State Determination

The logical workflow for determining the ground state of Er3* using Hund's rules is depicted in
the following diagram.
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Caption: Logical workflow for determining the Er3* ground state term symbol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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